7-Methoxychinazolin-4,6-diamin

Übersicht

Beschreibung

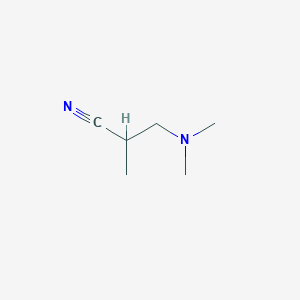

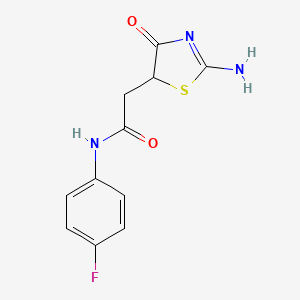

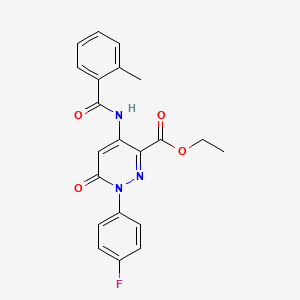

7-Methoxyquinazoline-4,6-diamine is a chemical compound with the molecular formula C9H10N4O . It is a derivative of quinazoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of 7-Methoxyquinazoline-4,6-diamine and its derivatives has been reported in several studies . For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyquinazoline-4,6-diamine include a molecular weight of 290.32 and a molecular formula of C17H14N4O . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Chinazolin-Derivate, einschließlich 7-Methoxychinazolin-4,6-diamin, haben sich als potenzielles bioaktives Gerüst in der medizinischen Chemie erwiesen . Sie wurden verwendet, um neuere therapeutische Wirkstoffe zur Behandlung verschiedener Krankheiten zu erforschen und zu entdecken .

Antifungalaktivität

Chinazolinverbindungen haben eine signifikante antifungale Aktivität gezeigt . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika .

Antitumoraktivität

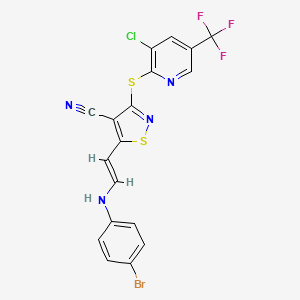

Einige synthetisierte Verbindungen, wie N4-(4-((thiazol-2-yl)methoxy)-3-chlorphenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)chinazolin-4,6-diamin, die den this compound-Rest enthalten, haben eine bemerkenswerte Antitumoraktivität gezeigt .

Entzündungshemmende Aktivität

Chinazolinverbindungen, einschließlich this compound, haben entzündungshemmende Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von entzündlichen Erkrankungen hin .

Antibakterielle Aktivität

This compound, als Teil der Chinazolin-Familie, hat antibakterielle Aktivität gezeigt . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika .

Antioxidative Aktivität

Es wurde berichtet, dass Chinazolinverbindungen antioxidative Aktivität zeigen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antioxidantien eingesetzt werden könnte .

Safety and Hazards

The safety data sheet for a similar compound, N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future direction could involve designing and synthesizing more quinazoline derivatives for various therapeutic applications .

Wirkmechanismus

Target of Action

7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Mode of Action

It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .

Pharmacokinetics

One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .

Result of Action

Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 7-Methoxyquinazoline-4,6-diamine are not fully understood due to the limited availability of research data. It is known that this compound is a member of the class of quinazolines . Quinazolines have been associated with a wide range of biological activities, including interactions with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 7-Methoxyquinazoline-4,6-diamine are currently not well-documented. Quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 7-Methoxyquinazoline-4,6-diamine is not yet fully understood. Quinazoline derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Eigenschaften

IUPAC Name |

7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRSTHFYIIEOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)